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Compound of Interest

Compound Name:

(3-

(Diisopropylcarbamoyl)phenyl)bor

onic acid

Cat. No.: B1452217 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 3-(diisopropylcarbamoyl)phenylboronic

acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 3-

(diisopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and

materials science. As a Senior Application Scientist, this document is structured to deliver not

just raw data, but a deeper understanding of the structural-spectral correlations and the

rationale behind the analytical methodologies. Our focus is on empowering researchers to

confidently identify and characterize this molecule, ensuring the integrity of their downstream

applications.

Molecular Structure and Overview
3-(diisopropylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₃H₂₀BNO₃, Molecular

Weight: 249.11 g/mol ) is a bifunctional molecule featuring a phenylboronic acid moiety and a

sterically hindered tertiary amide. This unique combination makes it a valuable synthon,

particularly in the development of sensors and targeted therapeutic agents. Accurate

spectroscopic characterization is paramount for confirming its identity and purity.

Caption: Molecular Structure of 3-(diisopropylcarbamoyl)phenylboronic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-

(diisopropylcarbamoyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a

complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the disposition of protons on the aromatic ring and the

conformation of the bulky diisopropylamino group. Due to restricted rotation around the C-N

amide bond at room temperature, the isopropyl groups may be inequivalent, leading to more

complex signals.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~8.2 - 8.0 s (broad) 2H B(OH)₂

~7.9 s 1H Ar-H (H2)

~7.8 d 1H Ar-H (H4 or H6)

~7.6 d 1H Ar-H (H6 or H4)

~7.4 t 1H Ar-H (H5)

~3.6 septet (broad) 2H N-CH(CH₃)₂

~1.2 d (broad) 12H N-CH(CH₃)₂

Expertise & Experience: The broadness of the B(OH)₂ signal is due to chemical exchange with

trace water and quadrupolar broadening from the boron nucleus. The signals for the isopropyl

groups are also expected to be broad due to hindered rotation around the amide C-N bond, a

common phenomenon in N,N-disubstituted amides.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbon attached to

the boron atom often shows a broader signal with a lower intensity.
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Predicted Chemical Shift (δ, ppm) Assignment

~170 C=O (Amide)

~138 Ar-C (C3-C=O)

~135 - 125 Ar-CH & Ar-C-B

~51, ~46 N-CH(CH₃)₂

~21 N-CH(CH₃)₂

Expertise & Experience: The presence of two distinct signals for the isopropyl methine and

methyl carbons would confirm the restricted bond rotation at the analysis temperature. The

chemical shift of the carbon atom bonded to boron (C1) is difficult to predict precisely and is

often identified by its characteristically broad peak.

Predicted ¹¹B NMR Spectral Data
¹¹B NMR is a specialized technique that directly probes the boron atom, providing

unambiguous evidence for the presence of the boronic acid functional group.

Predicted Chemical Shift
(δ, ppm)

Signal Characteristics Assignment

~30 - 28 Broad singlet B(OH)₂

Trustworthiness: The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid

typically appears in this downfield region.[1][2] The broadness of the signal is an intrinsic

property of the quadrupolar ¹¹B nucleus.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~10-20 mg of sample

Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆)

Transfer to NMR tube (Quartz for ¹¹B NMR)

Tune and shim the spectrometer

Acquire ¹H spectrum (e.g., 16 scans)

Acquire ¹³C{¹H} spectrum (e.g., 1024 scans)

Acquire ¹¹B spectrum (e.g., 2048 scans)

Apply Fourier Transform

Phase correction

Baseline correction and Integration

Reference spectra (TMS for ¹H/¹³C, BF₃·OEt₂ for ¹¹B)

Click to download full resolution via product page

Caption: Workflow for NMR Data Acquisition.
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Methodology:

Sample Preparation: Accurately weigh 10-20 mg of 3-(diisopropylcarbamoyl)phenylboronic

acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in a vial.

Solvent Choice: DMSO-d₆ is often preferred as it can solubilize the polar boronic acid and

the less polar amide, and it slows the exchange of the acidic B(OH)₂ protons, sometimes

allowing for their observation.

Transfer: Transfer the solution to a 5 mm NMR tube. Crucially, for ¹¹B NMR, a quartz NMR

tube must be used to avoid the large background signal from borosilicate glass, which

contains boron.[2]

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse

programs for ¹H, ¹³C (with proton decoupling), and ¹¹B are used.

Processing: Process the raw data (FID) using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and referencing.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound and

provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization -
Positive Mode)
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing

premature fragmentation and allowing for clear observation of the molecular ion.
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Predicted m/z Assignment

250.15 [M+H]⁺ (Protonated Molecule)

232.14 [M+H - H₂O]⁺

148.07 [M+H - C₆H₁₄N]⁺ (Loss of diisopropylamine)

105.03 [C₇H₅O]⁺ (Benzoyl cation)

Authoritative Grounding: The fragmentation of N,N-dialkylbenzamides is well-characterized.

The primary cleavage occurs at the amide bond, leading to the formation of a stable benzoyl

cation (m/z 105) and the loss of the neutral dialkylamine.[3]

[M+H]⁺ m/z = 250.15

[M+H - H₂O]⁺ m/z = 232.14

- H₂O

Benzoyl-type Cation m/z = 148.07

- N(iPr)₂

Benzoyl Cation m/z = 105.03

- B(OH)₂

Click to download full resolution via product page

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
Methodology:

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile. A trace amount of formic acid can be added to the

solvent to promote protonation ([M+H]⁺ formation).
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary

voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the

analyte.

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-

500 Da). If desired, perform tandem MS (MS/MS) on the precursor ion (m/z 250.15) to

confirm the proposed fragmentation pathway.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the key functional groups

present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the boronic acid and amide functional

groups.

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (from B(OH)₂)

3100 - 3000 Medium Aromatic C-H stretch

2970 - 2870 Strong
Aliphatic C-H stretch

(isopropyl)

1635 - 1615 Strong, Sharp C=O stretch (Amide I band)

~1600, ~1475 Medium-Weak Aromatic C=C ring stretch

1400 - 1350 Strong B-O stretch

~1370 Medium
C-H bend (isopropyl gem-

dimethyl)

~1220 Strong C-N stretch
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Trustworthiness: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid

dimer.[4] The strong C=O stretch below 1640 cm⁻¹ is a hallmark of a tertiary amide.[5] The

strong B-O stretching vibration is a key diagnostic peak for boronic acids.[4]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy
Causality Behind Experimental Choice: ATR is the preferred method for obtaining IR spectra of

solid powders due to its simplicity and speed. It requires no sample preparation (like making

KBr pellets) and provides high-quality, reproducible data.

Methodology:

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the

sample and the crystal.

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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